molecular formula C9H11NO3 B1273824 3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS No. 26049-12-7

3-Amino-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B1273824
CAS RN: 26049-12-7
M. Wt: 181.19 g/mol
InChI Key: NYHNEKBZZXSUNO-UHFFFAOYSA-N
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Description

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a major metabolite of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers .


Synthesis Analysis

The synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid involves the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature . The presence of particular substitution patterns in the benzene ring as well as a mono substituent of the azomethine fragment caused the formation of geometrical isomers .


Molecular Structure Analysis

The molecular formula of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is C9H11NO3 . Its molecular weight is 181.19 g/mol . The IUPAC name is (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid .


Chemical Reactions Analysis

The chemical reactions of 3-Amino-3-(3-hydroxyphenyl)propanoic acid are influenced by the presence of particular substitution patterns in the benzene ring as well as a mono substituent of the azomethine fragment . This leads to the formation of geometrical isomers .


Physical And Chemical Properties Analysis

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a solid at room temperature . It has a melting point of 235-236°C . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

3-Amino-3-(3-hydroxyphenyl)propanoic acid, known as phloretic acid (PA), has been explored as a renewable building block in the synthesis of polybenzoxazine. It provides phenolic functionalities to molecules like ethylene glycol and polyethylene glycol, which can then be polymerized into materials with properties suitable for various applications. This approach using renewable phloretic acid is a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).

Functional Modification in Hydrogel Preparation

In the preparation of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, 3-Amino-3-(3-hydroxyphenyl)propanoic acid and other amine compounds are used for functional modification. The modification increases the swelling of polymers and enhances their thermal stability. These polymers show promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Asymmetric Synthesis

The compound is involved in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines. The synthesis includes the formation of benzyl bromides and alkylation of glycine enolate derivatives, showing its utility in complex chemical synthesis processes (Monclus et al., 1995).

Synthesis of Furoquinolinone and Angelicin Derivatives

The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid is used in a novel approach to synthesize furoquinolinone and angelicin derivatives. This method involves a cascade transition-metal catalyzed sequence, highlighting the compound's role in creating complex molecular structures (Ye, Zhang, & Fan, 2012).

Computational Peptidology

3-Amino-3-(3-hydroxyphenyl)propanoic acid is studied in computational peptidology, particularly in the chemical reactivity analysis of antifungal tripeptides. This includes predicting pKa values and bioactivity scores, essential for drug design processes (Flores-Holguín et al., 2019).

Flame Retardancy in Cellulose Fabrics

The compound is explored for its application in enhancing flame retardancy of cellulose fabrics. Its use in flame-retardant treatments for cellulose fibers demonstrates its potential in developing safer and more efficient materials (Zhang, Kim, & Lee, 2008).

Safety And Hazards

3-Amino-3-(3-hydroxyphenyl)propanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens is a promising future direction for 3-Amino-3-(3-hydroxyphenyl)propanoic acid . It has shown substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .

properties

IUPAC Name

3-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNEKBZZXSUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377435
Record name 3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-hydroxyphenyl)propanoic acid

CAS RN

26049-12-7, 102872-33-3
Record name 3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-3-(3-hydroxyphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ST Klinker - 2015 - digitalcommons.csbsju.edu
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) isoform 2 (IF2) has been found to be over expressed in many forms of aggressive cancer and has become a target for …
Number of citations: 5 digitalcommons.csbsju.edu
M Schoppet, J Tailhades, K Kulkarni… - The Journal of Organic …, 2018 - ACS Publications
Natural products such as the glycopeptide antibiotics (GPAs, including vancomycin and teicoplanin) are of great pharmaceutical importance due to their use against Gram-positive …
Number of citations: 17 pubs.acs.org
SG Davies, AW Mulvaney, AJ Russell, AD Smith - Tetrahedron: Asymmetry, 2007 - Elsevier
The parallel asymmetric synthesis of an array of 30 β-amino acids of high enantiomeric purity using the conjugate addition of homochiral lithium N-benzyl-N-(α-methylbenzyl)amide as …
Number of citations: 63 www.sciencedirect.com
N Naveed Riaz - 2013
Number of citations: 0

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